lithium(1+) 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate
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Overview
Description
Lithium(1+) 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium ion bonded to a benzene ring substituted with difluoromethyl and fluorine groups, as well as a sulfinate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate typically involves the difluoromethylation of a suitable precursor. One common method includes the reaction of 4-(difluoromethyl)-3-fluorobenzene-1-sulfinic acid with lithium hydroxide under controlled conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced difluoromethylation reagents and catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfonates, reduced benzene derivatives, and substituted benzene compounds .
Scientific Research Applications
Lithium(1+) 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which lithium(1+) 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Lithium 4-fluorobenzene-1-sulfinate
- Lithium 4-(trifluoromethyl)-3-fluorobenzene-1-sulfinate
- Lithium 4-(difluoromethyl)-benzene-1-sulfinate
Uniqueness
Lithium(1+) 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is unique due to the presence of both difluoromethyl and fluorine groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s stability and specificity in various applications .
Properties
CAS No. |
2639440-21-2 |
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Molecular Formula |
C7H4F3LiO2S |
Molecular Weight |
216.1 |
Purity |
95 |
Origin of Product |
United States |
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